1-Benzyl-3-(phenylthio)pyrrolidine
Description
Properties
Molecular Formula |
C17H19NS |
|---|---|
Molecular Weight |
269.4 g/mol |
IUPAC Name |
1-benzyl-3-phenylsulfanylpyrrolidine |
InChI |
InChI=1S/C17H19NS/c1-3-7-15(8-4-1)13-18-12-11-17(14-18)19-16-9-5-2-6-10-16/h1-10,17H,11-14H2 |
InChI Key |
FFZCMGLSJMOGPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1SC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-Benzyl-3-(phenylthio)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors.
Introduction of Substituents: The benzyl and phenylthio groups are introduced through functionalization of the preformed pyrrolidine ring.
Industrial Production Methods
Industrial production methods for (S)-1-Benzyl-3-(phenylthio)pyrrolidine would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(S)-1-Benzyl-3-(phenylthio)pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the phenylthio group to a thiol.
Substitution: Nucleophilic substitution reactions can be performed to replace the benzyl or phenylthio groups with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles depending on the desired substitution
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted pyrrolidines
Scientific Research Applications
(S)-1-Benzyl-3-(phenylthio)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of (S)-1-Benzyl-3-(phenylthio)pyrrolidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or modulator of protein function. The molecular targets and pathways involved would vary based on the biological context and the specific interactions of the compound with its targets .
Comparison with Similar Compounds
Table 2: Spectroscopic Signatures and Functional Implications
| Compound Type | IR Peaks (cm⁻¹) | NMR Features (δ, ppm) | Functional Implications |
|---|---|---|---|
| TMSO Derivatives (2b, 2c) | 1248–1250 (Si-O stretch) | δ 0.07 (TMS), 7.2–7.4 (aromatic) | Silyl ethers act as protective groups |
| Trifluoroacetamido Derivatives | - | - | Electron-withdrawing, enhances stability |
| Bromoethyl Derivatives | - | - | Facilitates alkylation or cross-coupling |
Analysis:
- TMSO Derivatives: Strong Si-O stretching vibrations (~1250 cm⁻¹) confirm silyl ether formation . The δ 0.07 ppm signal in NMR corresponds to trimethylsilyl protons, while aromatic protons (δ 7.2–7.4) confirm benzyl and aryl substituents .
- Trifluoroacetamido Group: The trifluoroacetyl moiety (C₁₃H₁₅F₃N₂O) enhances metabolic stability, making it valuable in medicinal chemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
